Cas no 1970776-59-0 (4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde)

4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde structure
1970776-59-0 structure
Product name:4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
CAS No:1970776-59-0
MF:C13H7BrClFO
Molecular Weight:313.55
CID:5076451

4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
    • インチ: 1S/C13H7BrClFO/c14-11-6-5-10(13(16)12(11)15)9-3-1-8(7-17)2-4-9/h1-7H
    • InChIKey: QQPUJVJTMAPFMY-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(Br)C(Cl)=C2F)=CC=C(C=O)C=C1

4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR022LT7-500mg
4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
1970776-59-0 95%
500mg
$647.00 2025-02-13
Aaron
AR022LT7-250mg
4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
1970776-59-0 95%
250mg
$570.00 2025-02-13

4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde 関連文献

4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehydeに関する追加情報

Professional Introduction to 4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 1970776-59-0)

4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, identified by its CAS number 1970776-59-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the biphenyl derivatives family, characterized by its unique structural motifs that include bromine, chlorine, and fluorine substituents, which contribute to its distinct chemical properties and potential biological activities.

The structural framework of 4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde consists of a biphenyl core with halogen atoms strategically positioned at specific positions. The presence of bromine at the 4' position, chlorine at the 3' position, and fluorine at the 2' position introduces electron-withdrawing and electron-donating effects that modulate the reactivity and interaction of the molecule with biological targets. This precise arrangement makes it a valuable scaffold for designing novel compounds with tailored pharmacological properties.

In recent years, halogenated biphenyl derivatives have been extensively studied due to their potential in drug discovery. The introduction of halogen atoms enhances the lipophilicity and metabolic stability of the molecules, which are critical factors for their efficacy as pharmaceutical agents. Specifically, 4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde has been explored in various research settings for its potential applications in developing therapeutic agents targeting neurological disorders, inflammatory conditions, and cancer.

One of the most compelling aspects of this compound is its utility as an intermediate in synthetic chemistry. The aldehyde functional group at the 4-position provides a reactive site for further derivatization, allowing chemists to modify its structure and explore new analogs with enhanced biological activity. Researchers have leveraged this compound to synthesize novel inhibitors of enzymes involved in disease pathways, demonstrating its versatility in medicinal chemistry.

Recent studies have highlighted the role of biphenyl derivatives in modulating signaling pathways associated with neurodegenerative diseases. For instance, modifications of the biphenyl core have been shown to interfere with amyloid-beta aggregation, a key pathological marker in Alzheimer's disease. The halogenated version of this compound has shown promise in preclinical models by inhibiting beta-secretase activity, which is crucial for reducing amyloid-beta production.

The influence of fluorine on the electronic properties of 4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde has also been a focus of investigation. Fluorine atoms are known to enhance binding affinity and metabolic stability by participating in hydrogen bonding interactions and affecting the conformational flexibility of molecules. This property has been exploited in designing kinase inhibitors, where fluorinated biphenyl derivatives have demonstrated superior efficacy compared to their non-fluorinated counterparts.

In addition to its applications in neurodegenerative disease research, this compound has been explored for its potential anti-inflammatory effects. Halogenated biphenyl derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. The structural features of 4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde make it a promising candidate for developing novel anti-inflammatory drugs with improved selectivity and reduced side effects.

The synthesis of 4'-Bromo-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to introduce the halogen substituents at specific positions on the biphenyl core. These synthetic strategies highlight the compound's significance as a building block for complex molecular architectures.

The pharmacokinetic profile of this compound is another area of interest. Studies have indicated that halogenated biphenyl derivatives exhibit favorable pharmacokinetic properties due to their enhanced solubility and bioavailability. This makes them suitable candidates for oral administration and systemic delivery in therapeutic applications. Additionally, the metabolic stability provided by halogen atoms allows these compounds to maintain their efficacy over prolonged periods.

Future research directions may focus on optimizing the scaffold of 4 '-Bromo-3 '-chloro-2 '-fluoro-[1 ,1 '-biphenyl]-4-carbaldehyde to improve its pharmacological profile further. Techniques such as structure-based drug design and computational modeling can be employed to identify modifications that enhance binding affinity or reduce toxicity. These efforts are likely to yield novel therapeutic agents with improved efficacy and safety profiles.

In conclusion, 4 '-Bromo -3 '-chloro -2 '-fluoro-[ 1 , 1 '-biphe n yl ] - 4 -car bal de hyde ( CAS No . 1970776 -59 -0 ) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities . Its applications in treating neurological disorders , inflammatory conditions , and cancer make it a valuable asset in drug discovery efforts . As research continues , this compound is expected to contribute further insights into developing next-generation therapeutic agents .

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